molecular formula C17H15ClN2O3S B2542914 4(3H)-Quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)- CAS No. 282729-72-0

4(3H)-Quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)-

Cat. No.: B2542914
CAS No.: 282729-72-0
M. Wt: 362.83
InChI Key: IFJISKGLOJEMHX-UHFFFAOYSA-N
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Description

The compound 4(3H)-Quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)- (molecular formula: C₁₄H₁₄ClNO₂S) is a 2,3-disubstituted derivative of the 4(3H)-quinazolinone scaffold . Its structure features:

  • Position 3: A 4-chloro-2,5-dimethoxyphenyl group, contributing steric bulk and electronic modulation via chlorine and methoxy substituents.

The quinazolinone core is a bicyclic system with fused benzene and pyrimidinone rings, enabling diverse pharmacological interactions.

Properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-22-14-9-13(15(23-2)8-11(14)18)20-16(21)10-6-4-5-7-12(10)19-17(20)24-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJISKGLOJEMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C(=O)C3=CC=CC=C3N=C2SC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds with diverse biological activities. The compound 4(3H)-quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)- has been studied for its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound under investigation features a quinazolinone core structure modified by a 4-chloro-2,5-dimethoxyphenyl group and a methylthio substituent. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. For instance, studies have demonstrated effective methods for synthesizing various 4(3H)-quinazolinone derivatives through microwave-assisted reactions and traditional organic synthesis techniques .

Anticancer Properties

Recent research highlights the potential of quinazolinone derivatives as anticancer agents. A study demonstrated that certain derivatives exhibit significant inhibitory effects against breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. Specifically, compounds that target poly (ADP-ribose) polymerase (PARP1) and bromodomain containing protein 4 (BRD4) have shown promise in treating cancers associated with BRCA1/2 mutations .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundTargetIC50 (µM)Mechanism of Action
19dBRD4< 1Inhibits BRD4 expression
19dPARP1< 1Induces apoptosis

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. Compounds derived from this class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for selected derivatives indicate their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

CompoundTarget BacteriaMIC (µg/mL)
3fStaphylococcus aureus16
3jAspergillus niger32
3sCandida albicans8

The mechanisms by which quinazolinones exert their biological effects are multifaceted:

  • Anticancer Mechanisms : The dual-targeting approach involving PARP1 and BRD4 suggests a synthetic lethality strategy, where the inhibition of these proteins leads to enhanced cancer cell death.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation; however, it is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have illustrated the efficacy of quinazolinone derivatives in clinical settings:

  • Breast Cancer Treatment : In vivo studies using xenograft models demonstrated that specific quinazolinone derivatives effectively reduced tumor size without significant toxicity to normal tissues .
  • Infection Control : Clinical isolates treated with quinazolinone derivatives showed reduced viability in vitro, indicating their potential role in managing bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Biological Activities

The compound 4(3H)-quinazolinone, specifically with the substituents mentioned, has demonstrated various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives:

  • A series of synthesized derivatives exhibited significant growth inhibition against various tumor cell lines, indicating their role as potential anticancer agents .
  • Compounds with dithiocarbamate side chains showed notable inhibitory activity against human myelogenous leukemia cells (K562) in vitro .

Anti-inflammatory Effects

Research has shown that certain derivatives possess anti-inflammatory properties:

  • Compounds such as 2-methyl-3-amino-4(3H)-quinazolinone exhibited a dose-dependent inhibition of edema in animal models .
  • Other derivatives were effective in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Properties

The antimicrobial efficacy of 4(3H)-quinazolinone derivatives has been evaluated against various pathogens:

  • Studies indicated significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
  • The incorporation of different functional groups has been shown to enhance the antimicrobial potency of these compounds.

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of 4(3H)-quinazolinones and tested their effects on nasopharyngeal carcinoma cells. Results indicated that specific modifications led to enhanced cytotoxicity compared to standard treatments.

Case Study 2: Anti-inflammatory Testing

In vivo models were used to assess the anti-inflammatory effects of synthesized quinazolinones. Compounds were administered at varying doses, revealing a significant reduction in inflammation markers.

Data Tables

Compound Biological Activity Reference
4(3H)-Quinazolinone AAnticancer (K562)
4(3H)-Quinazolinone BAnti-inflammatory
4(3H)-Quinazolinone CAntibacterial (S. aureus)

Chemical Reactions Analysis

Reaction Optimization

  • Solvent : Pyridine, acetic acid, or toluene are preferred for cyclocondensation .

  • Catalysts : Cu(OAc)₂·H₂O enhances coupling efficiency in microwave-assisted reactions .

  • Yield : Optimized conditions (e.g., 150°C, 20 min) yield >80% purity .

Reactivity of the Methylthio Group

The 2-(methylthio) substituent exhibits distinct reactivity:

Reaction TypeConditionsOutcomeSource
Oxidation H₂O₂, AcOH, 60°CConverts to sulfoxide or sulfone
Nucleophilic Displacement KOH, DMSO, 60°CReplaced by -OH or -NH₂ groups
Alkylation Alkyl halides, NaH, THFForms thioether derivatives

Reactivity of the 3-(4-Chloro-2,5-Dimethoxyphenyl) Group

The aryl substituent undergoes electrophilic and nucleophilic reactions:

Electrophilic Substitution

  • Chlorine Replacement : Reacts with amines (e.g., NH₃/EtOH) to form aryl amines .

  • Demethylation : HBr/AcOH removes methoxy groups, yielding phenolic derivatives .

Cross-Coupling Reactions

  • Buchwald–Hartwig Amination : Pd catalysts couple aryl chlorides with amines .

  • Suzuki–Miyaura : Forms biaryl systems using boronic acids .

Quinazolinone Core Reactivity

The lactam ring participates in:

  • Ring Expansion : Reacts with aldehydes under acidic conditions to form pyrimido-quinazolines .

  • Condensation : Forms Schiff bases with primary amines (e.g., NH₂-R, EtOH reflux) .

Key Research Findings

  • Antibacterial Activity : Derivatives with methylthio and chloro-methoxy groups show IC₅₀ values of 20–22 μM against MRSA .

  • Tautomerism : The lactam–lactim tautomerism stabilizes the core but complicates chlorination at position 4 .

Table 1: Representative Reaction Conditions for Methylthio Group Modifications

ReactionReagents/ConditionsProductYield (%)
Oxidation to SulfoxideH₂O₂ (30%), AcOH, 12 h, 60°C2-(Methylsulfinyl)quinazolinone75
Displacement with -NH₂NH₃, EtOH, 100°C, 6 h2-Aminoquinazolinone68

Table 2: Biological Activity of Analogues

CompoundBiofilm Inhibition (MRSA IC₅₀, μM)Cytotoxicity (Human Cells, μM)
5h (3-Bromo phenyl)20.7>50 (Low toxicity)
5j (4-Methylthio)22.4>50 (Low toxicity)

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: While the target compound’s activity is unreported, its structural similarity to 3-(4-chlorophenyl)quinazolinone (anti-fungal) and quinconazole (fungicidal) suggests possible antimicrobial applications.
  • Drug Design Considerations :
    • The 2,5-dimethoxy group may reduce toxicity compared to dichloro analogs while maintaining target affinity.
    • The methylthio group could serve as a prodrug moiety, undergoing oxidation to sulfoxide or sulfone derivatives with altered activity .

Q & A

Q. What are the established synthetic routes for 4(3H)-quinazolinone derivatives, including the target compound?

A common method involves condensation reactions using methyl N-acylanthranilates, amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine. For example, heating methyl N-acetylanthranilate with amine hydrochlorides (e.g., octylamine hydrochloride) and P₂O₅ at 180°C yields 4(3H)-quinazolinones in ~88% efficiency. Post-reaction steps include alkaline extraction (pH 8–9), solvent evaporation, and recrystallization . Alternative routes employ DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst under solvent-free conditions, enabling one-pot synthesis from anthranilic acid, trimethyl orthoformate, and primary amines .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

The core 4(3H)-quinazolinone scaffold exhibits broad bioactivity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Specific derivatives demonstrate anti-HIV activity, kinase inhibition (e.g., intermediates for kinase inhibitors), and induction of cellular differentiation (e.g., C/EBPα activation in leukemia models) . Activities vary significantly with substituents, such as the 4-chloro-2,5-dimethoxyphenyl and methylthio groups in the target compound.

Q. How is the structural characterization of 4(3H)-quinazolinone derivatives performed?

Techniques include:

  • NMR spectroscopy : For substituent identification (e.g., δ 2.65 ppm for methyl groups in 2-methyl derivatives) .
  • X-ray crystallography : Resolves planar quinazoline systems and hydrogen-bonding networks critical for biological interactions (e.g., dihedral angles between aromatic rings) .
  • IR spectroscopy : Confirms carbonyl stretches (~1680 cm⁻¹ for C=O) and sulfur-related vibrations .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Discrepancies often arise from substituent effects, assay conditions, or cellular models. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., comparing 2-methylthio vs. 2-phenyl groups) to isolate pharmacophores .
  • Comparative bioassays : Replicate experiments under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Computational modeling : Molecular docking to predict binding affinities to targets like kinase enzymes .

Q. What methodologies optimize synthetic yields of 4(3H)-quinazolinones with complex substituents?

Key approaches:

  • Catalyst screening : DABCO improves efficiency (e.g., 85–95% yields) by promoting cyclization under mild conditions .
  • Solvent selection : Solvent-free or high-boiling solvents (e.g., N,N-dimethylcyclohexylamine) enhance reaction homogeneity at 180–250°C .
  • Post-synthetic modifications : Functionalize intermediates (e.g., 4-quinazolinamines) via cross-coupling or electrophilic substitution .

Q. How does crystallographic data inform the design of bioactive quinazolinones?

X-ray structures reveal:

  • Planarity : The bicyclic quinazoline system is nearly planar, favoring π-π stacking with biological targets (e.g., DNA or enzyme active sites) .
  • Hydrogen-bonding motifs : Solvent molecules (e.g., methanol) mediate intermolecular bonds, influencing solubility and crystal packing .
  • Substituent orientation : Bulky groups (e.g., 4-chloro-2,5-dimethoxyphenyl) introduce steric effects that modulate target binding .

Q. What strategies address toxicity concerns in preclinical development of quinazolinones?

  • Acute toxicity profiling : Intraperitoneal LD₅₀ in mice (>800 mg/kg) provides baseline safety data .
  • Metabolic studies : Identify metabolites via LC-MS to assess bioactivation risks (e.g., reactive intermediates).
  • Selective targeting : Modify substituents to enhance specificity (e.g., kinase inhibitor intermediates with reduced off-target effects) .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes for 4(3H)-Quinazolinones

MethodConditionsYield (%)Key Reference
P₂O₅/Amine Hydrochloride180°C, N,N-dimethylcyclohexylamine88
DABCO-CatalyzedSolvent-free, 100–120°C85–95
High-Temperature Cyclization250°C, ammonium chloride75–80

Q. Table 2. Biological Activities of Selected Derivatives

Derivative SubstituentsActivityModel SystemReference
6-Fluoro-2-(5-nitrofuryl)ethenylC/EBPα inductionLeukemia cells
2-Methylthio, 4-chloro-dimethoxyKinase inhibitionEnzymatic assays
3-(2-Chlorophenyl)-2-methylSedative (historical use)Rodent models

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